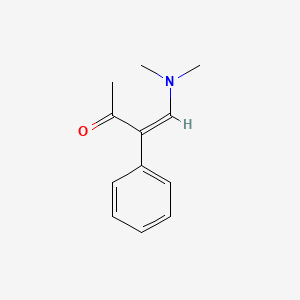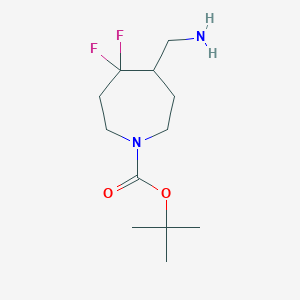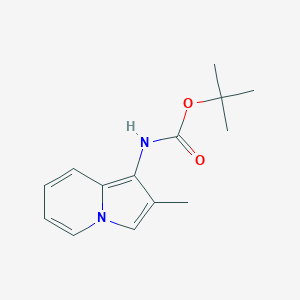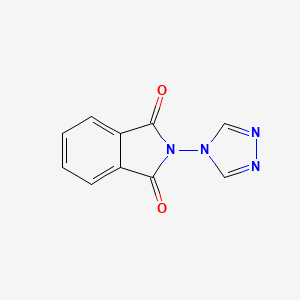
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as Fluoromethoxymethylphenidate (F-MPH), is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of methylphenidate, a central nervous system stimulant commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. F-MPH has gained popularity in recent years due to its potential as a research chemical and its similarity to other stimulants such as cocaine and amphetamines.
Mechanism of Action
F-MPH works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, F-MPH enhances cognitive function and improves focus and attention.
Biochemical and Physiological Effects:
F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, providing the body with extra energy. F-MPH has been found to have a longer duration of action than other stimulants, lasting up to 8 hours.
Advantages and Limitations for Lab Experiments
One advantage of using F-MPH in laboratory experiments is its similarity to other stimulants such as cocaine and amphetamines. This allows researchers to investigate the effects of these drugs on the brain and behavior without the legal and ethical issues associated with their use. However, F-MPH is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
Future Directions
There are several potential future directions for research on F-MPH. One area of interest is its potential as a treatment for cognitive disorders such as ADHD and narcolepsy. Another area of research could be investigating its effects on the brain and behavior in comparison to other stimulants. Additionally, further studies could be conducted to determine the long-term effects of F-MPH on the brain and body.
Synthesis Methods
The synthesis of F-MPH involves the reaction of 4-fluoroamphetamine with 2-methoxy-5-methylphenyl-2-oxoacetate in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalamide derivative. The synthesis of F-MPH is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
F-MPH has been used in scientific research to investigate its potential as a central nervous system stimulant. It has been found to have similar effects to other stimulants such as cocaine and amphetamines, including increased alertness, concentration, and energy. F-MPH has also been studied for its potential as a treatment for ADHD and other cognitive disorders.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDWDPIPULART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)
![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)
![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)


![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)



![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)
![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)
![2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2814692.png)
![1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814696.png)